Cyano[(E)-phenyldiazenyl]acetic acid
Description
Cyano[(E)-phenyldiazenyl]acetic acid is an organic compound characterized by a cyano group (-CN) and a phenyldiazenyl (-N=N-C₆H₅) substituent attached to an acetic acid backbone. The (E)-configuration of the diazenyl group ensures spatial arrangement where substituents on either side of the N=N bond are trans to each other. This structural feature enhances conjugation, influencing electronic properties and reactivity . The compound is structurally related to azo dyes and formazan derivatives, with applications hypothesized in pharmaceuticals, agrochemicals, and materials science due to its reactive cyano and diazenyl moieties .
Properties
CAS No. |
15106-70-4 |
|---|---|
Molecular Formula |
C9H7N3O2 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
2-cyano-2-phenyldiazenylacetic acid |
InChI |
InChI=1S/C9H7N3O2/c10-6-8(9(13)14)12-11-7-4-2-1-3-5-7/h1-5,8H,(H,13,14) |
InChI Key |
KLGCGHNWWGXWPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC(C#N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyano[(E)-phenyldiazenyl]acetic acid typically involves the reaction of cyanoacetic acid with diazonium salts derived from aniline derivatives. The reaction is carried out under acidic conditions to facilitate the formation of the diazenyl group. The general reaction scheme is as follows:
Formation of Diazonium Salt: Aniline derivative is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with cyanoacetic acid in the presence of a base such as sodium acetate (NaOAc) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
Cyano[(E)-phenyldiazenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The diazenyl group can be reduced to form hydrazine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Cyano[(E)-phenyldiazenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyano[(E)-phenyldiazenyl]acetic acid involves its interaction with molecular targets through its functional groups. The nitrile group can form hydrogen bonds and coordinate with metal ions, while the diazenyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Cyanoacetic Acid (C₃H₃NO₂)
- Structure : CH₂(CN)COOH.
- Key Differences : Lacks the phenyldiazenyl group, resulting in simpler reactivity.
- Applications : Intermediate for barbiturates, caffeine, and indigo dyes .
- Reactivity: The cyano group enhances acidity (pKa ~2.5) compared to acetic acid (pKa ~4.76), enabling nucleophilic substitutions .
- Safety : Corrosive; requires handling precautions (UN3261) .
Diphenylhydantoic Acid (C₁₅H₁₄N₂O₃)
- Structure: 2-(Carbamoylamino)-2,2-diphenylacetic acid.
- Key Differences: Replaces cyano and diazenyl groups with carbamoyl and diphenyl substituents.
- Applications : Precursor to phenytoin (anticonvulsant) .
- Reactivity: Carbamoyl group reduces acidity (pKa ~8.5) compared to cyanoacetic acid derivatives .
(E)-2-(3,5-Dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)acetic Acid (C₁₃H₁₃N₄O₂)
- Structure : Combines phenyldiazenyl with a pyrazole ring.
- Applications : Research compound for biological studies .
- Reactivity : Pyrazole nitrogen atoms participate in coordination chemistry, unlike the target compound’s linear conjugation .
Physicochemical Properties
| Compound | Melting Point (°C) | Solubility | Acidity (pKa) | Key Functional Groups |
|---|---|---|---|---|
| Cyano[(E)-phenyldiazenyl]acetic acid | Not reported | Moderate in polar solvents (est.) | ~2.8 (est.) | -COOH, -CN, -N=N-C₆H₅ |
| Cyanoacetic acid | 66–68 | Highly water-soluble | 2.47 | -COOH, -CN |
| Diphenylhydantoic acid | 295–298 (dec.) | Low in water | ~8.5 | -COOH, -NHCONH₂, 2×Ph |
| Methyl cyanoacetate | -20 (liquid) | Organic solvents | - | -COOCH₃, -CN |
Data derived from ; estimated values marked (est.) based on structural analogs.
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